N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
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Overview
Description
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with the molecular formula C12H14BrN3O. It is characterized by the presence of a bromophenyl group and a pyrrolidinylidene group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine-2-one in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(m-Bromophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea
- (E)-2-(3-Bromophenyl)ethenyl) boronic acid MIDA ester
Uniqueness
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its bromophenyl and pyrrolidinylidene groups contribute to its versatility in various applications .
Properties
CAS No. |
90120-08-4 |
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Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H16BrN3O/c1-18-9-3-6-13(18)17-14(19)16-8-7-11-4-2-5-12(15)10-11/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,16,19) |
InChI Key |
HAMIWQPGUYFKBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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